trans-beta-Methylstyrene
Overview
Description
trans-beta-Methylstyrene: is an organic compound with the chemical formula C9H10 trans-Propenylbenzene or (E)-1-Propenyl benzene . This compound is a derivative of styrene, where a methyl group is attached to the beta position of the styrene molecule. It is a colorless liquid with a characteristic aromatic odor and is used in various chemical reactions and industrial applications .
Mechanism of Action
Target of Action
Trans-beta-Methylstyrene, also known as beta-Methylstyrene or (E)-1-Propenyl benzene , is a chemical compound with the molecular formula C9H10 It has been used in various chemical reactions, suggesting that its targets could be the reactants in these processes .
Mode of Action
This compound has been used in the epoxidation reaction of an oxidant solution with a solution of dichloromethane, where nickel is used as a catalyst and benzyltributylammonium bromide as a phase-transfer agent . This suggests that the compound may interact with its targets by participating in chemical reactions as a reactant or a catalyst.
Biochemical Pathways
It has been used in the preparation of exo-chromans by the oxa analogue of the povarov reaction . This indicates that the compound may play a role in the synthesis of complex organic compounds.
Result of Action
Its use in chemical reactions suggests that it may contribute to the synthesis of other compounds .
Action Environment
This compound exhibits potential exothermic hazards at higher temperatures . This suggests that temperature is an important environmental factor that can influence the compound’s action, efficacy, and stability. Additionally, safety data sheets recommend using the compound only in well-ventilated areas or outdoors, indicating that ventilation may also be a significant environmental factor .
Biochemical Analysis
Biochemical Properties
Trans-beta-Methylstyrene plays a role in biochemical reactions, particularly in the epoxidation reaction of an oxidant solution with a solution of dichloromethane, where nickel is used as a catalyst and benzyltributylammonium bromide as a phase-transfer agent
Molecular Mechanism
Preparation Methods
Synthetic Routes and Reaction Conditions:
Dehydrogenation of Isopropylbenzene: One common method for preparing trans-beta-Methylstyrene involves the dehydrogenation of isopropylbenzene (cumene) in the presence of a catalyst such as chromium oxide or iron oxide at high temperatures.
Alkylation of Benzene: Another method involves the alkylation of benzene with propylene in the presence of a catalyst such as aluminum chloride.
Industrial Production Methods: In industrial settings, this compound is typically produced through the dehydrogenation of isopropylbenzene. This process is carried out in large-scale reactors under controlled conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-beta-Methylstyrene can undergo oxidation reactions to form various oxidation products.
Substitution: This compound can undergo electrophilic substitution reactions, where the aromatic ring is substituted with various electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Hydrogen gas, metal catalysts such as palladium or platinum.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).
Major Products Formed:
Oxidation: this compound oxide.
Reduction: this compound.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry:
Epoxidation Reactions: trans-beta-Methylstyrene is used in epoxidation reactions to produce epoxides, which are valuable intermediates in organic synthesis.
Polymerization Studies: It is used as a monomer in polymerization studies to investigate the properties and behavior of polymers derived from styrene derivatives.
Biology and Medicine:
Drug Development: this compound derivatives are explored for their potential use in drug development due to their unique chemical properties.
Industry:
Production of Specialty Chemicals: It is used in the production of specialty chemicals and intermediates for various industrial applications.
Comparison with Similar Compounds
alpha-Methylstyrene: Similar to trans-beta-Methylstyrene but with the methyl group attached to the alpha position.
Styrene: The parent compound without any methyl substitution.
trans-Propenylbenzene: Another name for this compound.
Uniqueness: this compound is unique due to the position of the methyl group, which influences its reactivity and the types of reactions it can undergo. This positional difference can lead to variations in the physical and chemical properties compared to its isomers and other styrene derivatives .
Properties
IUPAC Name |
[(E)-prop-1-enyl]benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10/c1-2-6-9-7-4-3-5-8-9/h2-8H,1H3/b6-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QROGIFZRVHSFLM-QHHAFSJGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
||
Record name | trans-beta-METHYLSTYRENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2060919, DTXSID101026543 | |
Record name | Propenylbenzene | |
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Record name | trans-beta-Methylstyrene | |
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Molecular Weight |
118.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear faintly yellow liquid; Stabilized with 0.01% butylated hydroxytoluene; [MSDSonline], COLOURLESS-TO-YELLOW LIQUID. | |
Record name | beta-Methyl styrene | |
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Record name | trans-beta-METHYLSTYRENE | |
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Boiling Point |
175.5 °C, 175 °C | |
Record name | BETA-METHYL STYRENE | |
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Record name | trans-beta-METHYLSTYRENE | |
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Flash Point |
52 °C | |
Record name | trans-beta-METHYLSTYRENE | |
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Solubility |
Sol in acetone, benzene, ether, ethanol, Solubility in water, g/100ml at 25 °C: 0.014 (very poor) | |
Record name | BETA-METHYL STYRENE | |
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Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | trans-beta-METHYLSTYRENE | |
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Density |
0.9019 @ 25 °C, Relative density (water = 1): 0.911 | |
Record name | BETA-METHYL STYRENE | |
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Record name | trans-beta-METHYLSTYRENE | |
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Vapor Density |
Relative vapor density (air = 1): 4.1 | |
Record name | trans-beta-METHYLSTYRENE | |
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Vapor Pressure |
0.97 [mmHg], Vapor pressure, kPa at 25 °C: 0.15 | |
Record name | beta-Methyl styrene | |
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Record name | trans-beta-METHYLSTYRENE | |
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CAS No. |
873-66-5, 637-50-3 | |
Record name | trans-β-Methylstyrene | |
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Record name | beta-Methyl styrene | |
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Record name | beta-Methylstyrene, trans- | |
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Record name | trans-1-Phenyl-1-propene | |
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Record name | trans-β-methylstyrene | |
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Record name | .BETA.-METHYLSTYRENE, TRANS- | |
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Record name | BETA-METHYL STYRENE | |
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Melting Point |
-27.3 °C, -29 °C | |
Record name | BETA-METHYL STYRENE | |
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Retrosynthesis Analysis
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